

Application Notes and Protocols for TCO-PEG24-Acid Bioconjugation Kits

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Compound of Interest

Compound Name: TCO-PEG24-acid

Cat. No.: B8116356

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Introduction

This document provides detailed application notes and experimental protocols for bioconjugation kits containing **TCO-PEG24-acid**. **TCO-PEG24-acid** is a high-quality reagent designed for the modification of proteins, antibodies, and other amine-containing biomolecules. The introduction of the trans-cyclooctene (TCO) moiety allows for a highly efficient and specific secondary reaction with a tetrazine-labeled molecule via bioorthogonal click chemistry. This two-step conjugation strategy offers precise control over the labeling process and is ideal for a wide range of applications, including the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced molecular imaging probes.^{[1][2]}

The core of this technology lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction between TCO and tetrazine, which is known for its exceptionally fast reaction kinetics and biocompatibility.^{[3][4][5]} The long, hydrophilic 24-unit polyethylene glycol (PEG) spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and can improve the pharmacokinetic properties of the final bioconjugate.^{[1][6]}

Product Information

TCO-PEG24-acid is a monodisperse PEG reagent featuring a terminal TCO group and a carboxylic acid. The carboxylic acid can be activated to react with primary amines on biomolecules.

Property	Specification
Molecular Weight	1298.6 g/mol [6]
Purity	>95%[6]
Solubility	Water, DMF[6]
Storage	-20°C[6]

Note: TCO reagents have a limited shelf life and should be stored properly. It is recommended to use them promptly after purchase.[6][7]

Key Features and Applications

- **High Reactivity:** The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions, with second-order rate constants up to $10^6 \text{ M}^{-1}\text{s}^{-1}$. [3][8]
- **Bioorthogonal:** The TCO and tetrazine groups are highly selective for each other and do not react with other functional groups present in biological systems. [3]
- **Biocompatible:** The reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts like copper. [5][8]
- **PEG Spacer:** The 24-unit PEG linker improves solubility, reduces steric hindrance, and can enhance the in vivo stability and circulation time of the bioconjugate. [1][2]
- **Versatile Applications:**
 - Antibody-drug conjugate (ADC) development [2]
 - Targeted drug delivery [2]
 - Molecular imaging (PET, SPECT, fluorescence) [9]
 - Protein and peptide labeling [2]
 - Surface modification [1]

Experimental Protocols

This section provides detailed protocols for the two key stages of bioconjugation using **TCO-PEG24-acid**:

- Activation of **TCO-PEG24-acid** and Conjugation to Amine-Containing Biomolecules.
- TCO-Tetrazine Click Chemistry Ligation.

Protocol 1: Amine Modification with TCO-PEG24-acid via EDC/NHS Chemistry

This protocol describes the activation of the carboxylic acid group of **TCO-PEG24-acid** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then couples to primary amines on the target biomolecule.

Materials:

- **TCO-PEG24-acid**
- Amine-containing biomolecule (e.g., antibody, protein)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Conjugation Buffer: PBS, pH 7.2-8.0
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
- Desalting columns

Procedure:

- Biomolecule Preparation:

- Dissolve the amine-containing biomolecule in the Conjugation Buffer at a concentration of 1-10 mg/mL.
- If the buffer contains primary amines (e.g., Tris), perform a buffer exchange into the Conjugation Buffer using a desalting column.
- Activation of **TCO-PEG24-acid**:
 - Immediately before use, prepare fresh solutions of **TCO-PEG24-acid**, EDC, and NHS in the Activation Buffer.
 - In a microcentrifuge tube, mix **TCO-PEG24-acid**, EDC, and NHS at a molar ratio of 1:1.2:1.2. A typical starting concentration is 10 mM for each component.
 - Incubate the activation mixture for 15-30 minutes at room temperature.
- Conjugation to the Biomolecule:
 - Add the activated **TCO-PEG24-acid** solution to the biomolecule solution. A 10-20 fold molar excess of the activated linker over the biomolecule is a good starting point for optimization.
 - Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
- Quenching the Reaction:
 - Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the TCO-labeled Biomolecule:
 - Remove excess, unreacted **TCO-PEG24-acid** and quenching reagents using a desalting column or size-exclusion chromatography (SEC).
 - The purified TCO-labeled biomolecule is now ready for the click chemistry reaction or for storage at 4°C (short-term) or -20°C/-80°C (long-term).

Protocol 2: TCO-Tetrazine Click Chemistry Ligation

This protocol describes the reaction between the TCO-labeled biomolecule and a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug molecule).

Materials:

- Purified TCO-labeled biomolecule
- Tetrazine-functionalized molecule
- Reaction Buffer: PBS, pH 7.4

Procedure:

- Reactant Preparation:
 - Prepare the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the Reaction Buffer.
- Click Reaction:
 - Mix the TCO-labeled biomolecule and the tetrazine-functionalized molecule. A slight molar excess (1.1 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete reaction of the TCO groups.[\[10\]](#)
 - Incubate the reaction for 30-60 minutes at room temperature.[\[10\]](#) The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[\[11\]](#)
- Purification of the Final Conjugate (Optional):
 - If necessary, the final conjugate can be purified from excess tetrazine reagent using a desalting column or SEC.

Quantitative Data

The following tables summarize key quantitative data related to TCO-tetrazine bioconjugation.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

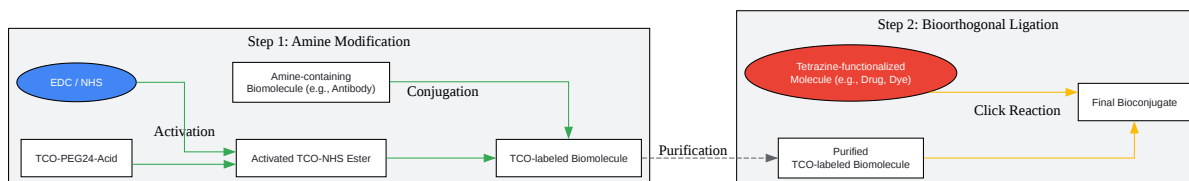
Reactants	Solvent	Temperature (°C)	Second-Order Rate Constant (k ₂) (M ⁻¹ s ⁻¹)
3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene	Methanol/Water (9:1)	25	~2000[10]
TCO derivatives and Methyl-substituted tetrazines	Aqueous Media	N/A	~1000[10]
TCO derivatives and Hydrogen-substituted tetrazines	Aqueous Media	N/A	up to 30,000[10]
TCO-PEG ₄ and various tetrazine scaffolds	DPBS	37	1100 - 73,000[10]
General TCO-Tetrazine	N/A	N/A	up to 1 x 10 ⁶ [3][10]

Table 2: Effect of PEG Linker on TCO-Antibody Reactivity

Linker	TCO Reactivity
No PEG linker	~10%
PEG ₄ linker	~40-47%[12][13]
Two-step coupling with DBCO-azide and PEG	100%[12]

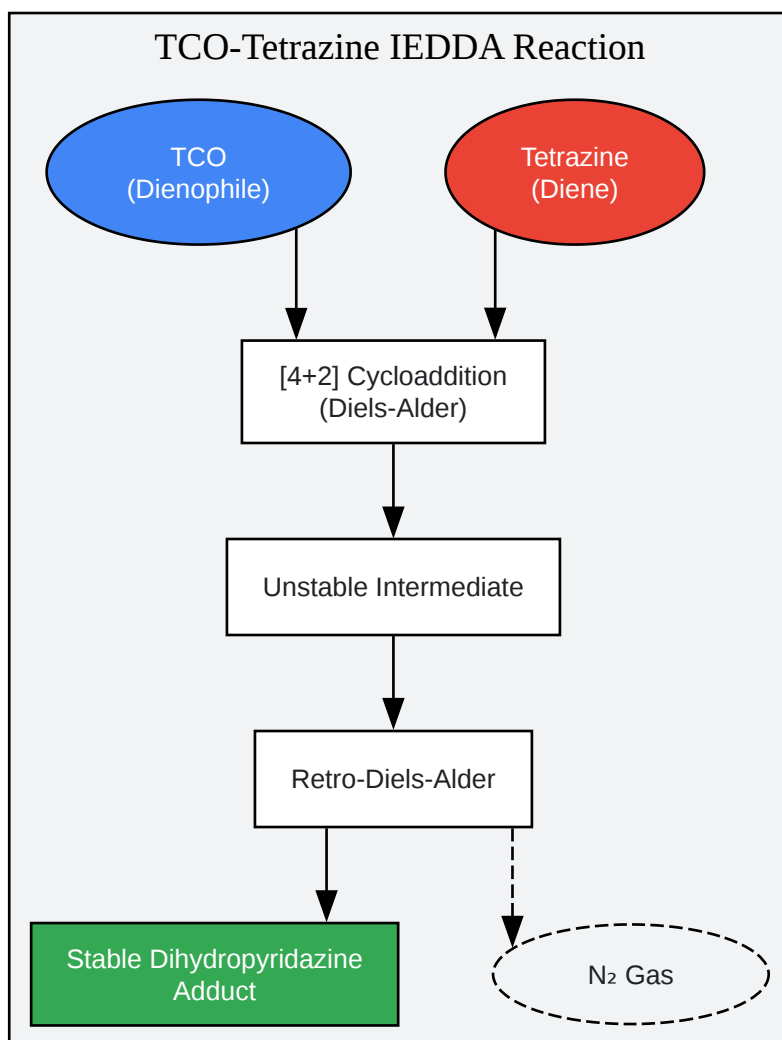
Note: The reactivity of TCO conjugated to antibodies can be reduced due to the hydrophobic TCO group being buried within the protein structure. The inclusion of a hydrophilic PEG linker can significantly improve the accessibility and reactivity of the TCO moiety.[12][13]

Visualizations



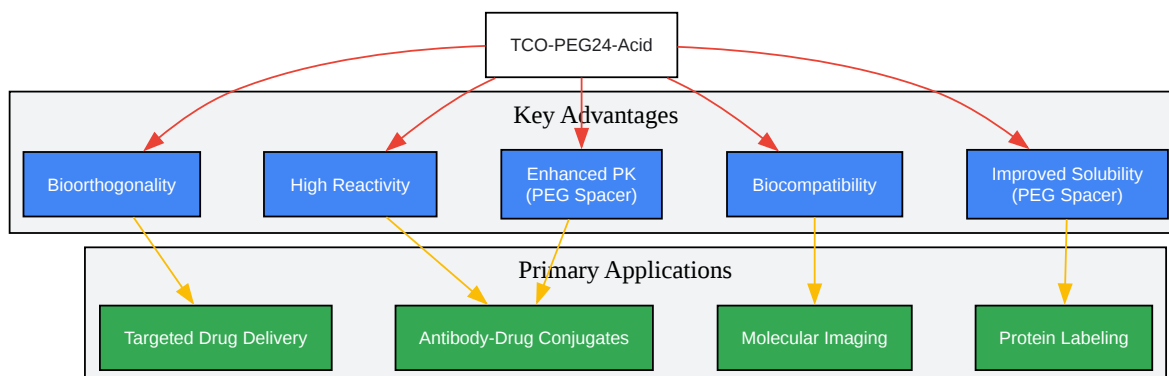
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Caption: Experimental workflow for two-step bioconjugation.



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Caption: Mechanism of the TCO-Tetrazine ligation reaction.



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Caption: Relationship between features and applications.

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